5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a piperazine ring attached to a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of piperazine with a triazole derivative. One common method involves the alkylation of piperazine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups .
Scientific Research Applications
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor-binding domains .
Comparison with Similar Compounds
Similar Compounds
1-(4-Substituted-piperazin-1-ylmethyl)-4H-1,2,4-triazoles: These compounds share a similar core structure but differ in the substituents attached to the piperazine ring.
Piperazine derivatives: Compounds such as aripiprazole and quetiapine, which contain the piperazine moiety, exhibit different pharmacological properties.
Uniqueness
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is unique due to its specific combination of the piperazine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14N6 |
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Molecular Weight |
182.23 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N6/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13/h9H,1-5H2,(H3,8,10,11,12) |
InChI Key |
FYMYXRGNDQWFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)N |
Origin of Product |
United States |
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